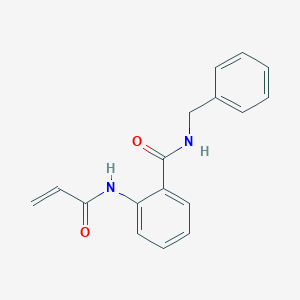

N-benzyl-2-(prop-2-enamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-(prop-2-enamido)benzamide: is an organic compound with the molecular formula C17H16N2O2 It is characterized by the presence of a benzyl group attached to a benzamide structure, with an enamido group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(prop-2-enamido)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with benzylamine and 2-aminobenzamide as the primary starting materials.

Formation of Intermediate: Benzylamine reacts with acryloyl chloride to form N-benzylacrylamide.

Cyclization: The intermediate N-benzylacrylamide undergoes cyclization with 2-aminobenzamide under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-(prop-2-enamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-benzyl-2-(prop-2-enamido)benzamide and its derivatives have been studied for their anticonvulsant properties. Research indicates that certain substituted N-benzyl compounds exhibit significant efficacy in animal models of epilepsy. For instance, derivatives such as N-benzyl-2-acetamido-3-methoxypropionamide have shown promising results with effective doses (ED50) comparable to established anticonvulsants like phenytoin . The mechanism of action is believed to involve modulation of sodium channels, which plays a crucial role in neuronal excitability.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes critical for metabolic processes. Notably, it inhibits α-amylase and α-glucosidase, which are important targets for managing diabetes by controlling postprandial blood glucose levels. Additionally, the compound has shown potential in inhibiting acetylcholinesterase, suggesting it may have applications in treating neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity. Certain derivatives have shown enhanced efficacy against resistant bacterial strains, indicating potential for development as an antimicrobial agent. Studies conducted on synthesized derivatives demonstrated significant antibacterial activity without notable toxicity in animal models.

Antioxidant Activity

The compound exhibits antioxidant properties that could be beneficial in food preservation and as a dietary supplement. Comparative studies have shown that it possesses superior antioxidant activity compared to traditional antioxidants, highlighting its potential use in health supplements and food industry applications.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has provided insights into how modifications to the chemical structure can influence biological activity. For example, the introduction of specific substituents at the benzyl or propionamide positions has been shown to significantly impact anticonvulsant efficacy and enzyme inhibition profiles .

Case Studies and Experimental Findings

| Study | Findings | Significance |

|---|---|---|

| Lee et al., 2014 | Identified potent anticonvulsant activity of N-benzyl derivatives | Suggested new avenues for epilepsy treatment |

| Recent Enzyme Inhibition Study | Demonstrated effective inhibition of α-glucosidase | Implications for diabetes management |

| Antioxidant Evaluation | Showed superior antioxidant activity compared to traditional agents | Potential applications in health supplements |

Mecanismo De Acción

The mechanism of action of N-benzyl-2-(prop-2-enamido)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

N-benzyl-2-(prop-2-enamido)benzamide: shares structural similarities with other benzamide derivatives such as:

Uniqueness

This compound: is unique due to the presence of both benzyl and enamido groups, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-benzyl-2-(prop-2-enamido)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant effects, structure-activity relationships (SAR), and potential therapeutic applications.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound and related compounds. The compound has been shown to exhibit potent activity in various animal models, particularly in the maximal electroshock seizure (MES) test.

Key Findings

- Potency : The compound demonstrated effective seizure suppression with an ED50 value comparable to established anticonvulsants like phenytoin. For instance, the ED50 values for structurally similar derivatives ranged from 8.3 mg/kg to 19 mg/kg in mouse models, indicating strong efficacy .

- Mechanism of Action : The mechanism appears to involve modulation of sodium channels, promoting slow inactivation and frequency inhibition of Na+ currents at low concentrations . This dual action may contribute to its effectiveness in treating various types of epilepsy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications.

These findings suggest that careful design of structural features can optimize the pharmacological profile of benzamide derivatives.

Study 1: Anticonvulsant Efficacy

In a study evaluating various derivatives of this compound, researchers found that compounds with specific substitutions exhibited significantly improved protective indices (PI = TD50/ED50), indicating a favorable safety profile alongside efficacy. For example, one derivative showed an ED50 of 4.5 mg/kg with a PI exceeding 130, making it a candidate for further development in epilepsy treatment .

Study 2: ADME-Tox Properties

Further investigations into the ADME-Tox properties revealed that certain derivatives possess excellent permeability and metabolic stability. For instance, one compound demonstrated no significant hepatotoxicity at concentrations up to 10 μM and showed good absorption characteristics in parallel artificial membrane permeability assays .

Propiedades

IUPAC Name |

N-benzyl-2-(prop-2-enoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-16(20)19-15-11-7-6-10-14(15)17(21)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEWWSAAPNABEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.